3-Bromo-4-chloro-2-iodobenzoic acid
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Overview
Description
3-Bromo-4-chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the sequential halogenation of benzoic acid, where bromine, chlorine, and iodine are introduced to the benzene ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, which are useful as oxidizing agents in organic synthesis.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Products include hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Reduction: Products include dehalogenated benzoic acids.
Scientific Research Applications
3-Bromo-4-chloro-2-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogen atoms can act as leaving groups in substitution reactions or as sites for oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the bromine and chlorine substituents.
4-Chloro-2-iodobenzoic Acid: Similar but lacks the bromine substituent.
3-Bromo-5-iodobenzoic Acid: Similar but lacks the chlorine substituent.
Uniqueness
3-Bromo-4-chloro-2-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C7H3BrClIO2 |
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Molecular Weight |
361.36 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |
InChI Key |
ZNZMHZSUJOFMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)Br)Cl |
Origin of Product |
United States |
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